2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of a tetrahydropyran ring and an imidazopyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of monocyclopropanated pyrroles and furans, which undergo ring-expansion reactions to form the desired heterocyclic structure . The reaction conditions often involve the use of catalysts such as platinum or lanthanide triflates, and solvents like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve scalable and metal-free synthetic routes to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation with catalysts such as Raney nickel.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate, room temperature.
Reduction: Hydrogenation with Raney nickel, ambient temperature.
Substitution: Various nucleophiles and electrophiles, often in the presence of catalysts like silver (I) triflate.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like histone deacetylases, leading to changes in gene expression and cellular functions . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: A simpler analog with a six-membered ring containing one oxygen atom.
Imidazopyridine: A core structure similar to the imidazopyridine part of the compound.
Pyran Derivatives: Compounds like 2-(tetrahydro-2H-pyran-2-yl)propan-2-ol, which share the tetrahydropyran moiety.
Uniqueness: 2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine stands out due to its combined structural features of tetrahydropyran and imidazopyridine, offering unique reactivity and biological activity profiles. This dual functionality makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H13N3O |
---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-(oxan-2-yl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C11H13N3O/c1-2-7-15-9(5-1)11-13-8-4-3-6-12-10(8)14-11/h3-4,6,9H,1-2,5,7H2,(H,12,13,14) |
InChI-Schlüssel |
AWPOAJZUOAEXDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)C2=NC3=C(N2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.